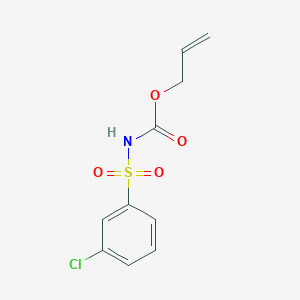
Prop-2-en-1-yl (3-chlorobenzene-1-sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl (3-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features a prop-2-en-1-yl group attached to a carbamate moiety, which is further substituted with a 3-chlorobenzene-1-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (3-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of prop-2-en-1-yl carbamate with 3-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and precise control of reaction parameters can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl (3-chlorobenzene-1-sulfonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Prop-2-en-1-yl (3-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl (3-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-en-1-one derivatives: These compounds share the prop-2-en-1-yl group but differ in their substituents.
Benzene sulfonyl carbamates: These compounds have similar sulfonyl carbamate structures but may have different substituents on the benzene ring.
Uniqueness
Prop-2-en-1-yl (3-chlorobenzene-1-sulfonyl)carbamate is unique due to the presence of both the prop-2-en-1-yl group and the 3-chlorobenzene-1-sulfonyl group, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
63924-86-7 |
|---|---|
Formule moléculaire |
C10H10ClNO4S |
Poids moléculaire |
275.71 g/mol |
Nom IUPAC |
prop-2-enyl N-(3-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H10ClNO4S/c1-2-6-16-10(13)12-17(14,15)9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H,12,13) |
Clé InChI |
YRAZYUCLLOMWCV-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)NS(=O)(=O)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















